molecular formula C10H9F3O2 B13588496 3-(2,4,5-Trifluorophenyl)butanoic acid

3-(2,4,5-Trifluorophenyl)butanoic acid

Cat. No.: B13588496
M. Wt: 218.17 g/mol
InChI Key: HFVAIPWQUPFPFE-UHFFFAOYSA-N
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Description

3-(2,4,5-Trifluorophenyl)butanoic acid is an organic compound characterized by the presence of a trifluorophenyl group attached to a butanoic acid backbone. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis. Its unique structure, featuring three fluorine atoms on the phenyl ring, imparts distinct chemical properties that make it valuable in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-Trifluorophenyl)butanoic acid typically involves the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran. This reaction yields ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate, which is then hydrolyzed using sodium hydroxide and subsequently acidified with diluted hydrochloric acid to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of cost-effective raw materials and efficient reaction conditions to ensure high yield and product purity. The method avoids the use of highly toxic solvents, making it safer and more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-Trifluorophenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,4,5-Trifluorophenyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4,5-Trifluorophenyl)butanoic acid involves its interaction with specific molecular targets. For instance, in the context of DPP-4 inhibitors, the compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity. This inhibition leads to increased levels of incretin hormones, which help regulate blood glucose levels . The molecular pathways involved include the modulation of enzyme activity and receptor interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4,5-Trifluorophenyl)butanoic acid is unique due to its specific trifluorophenyl substitution pattern, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical applications where such characteristics are desirable .

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

3-(2,4,5-trifluorophenyl)butanoic acid

InChI

InChI=1S/C10H9F3O2/c1-5(2-10(14)15)6-3-8(12)9(13)4-7(6)11/h3-5H,2H2,1H3,(H,14,15)

InChI Key

HFVAIPWQUPFPFE-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC(=C(C=C1F)F)F

Origin of Product

United States

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